
N-Phenyl-N-propionylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N-propionylglycine (NPPG) is a chemical compound that belongs to the class of N-acylated amino acids. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. NPPG has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-Phenyl-N-propionylglycine is not fully understood, but it is believed to modulate the activity of the NMDA receptor. N-Phenyl-N-propionylglycine has been shown to inhibit the binding of glycine to the NMDA receptor, which leads to a decrease in the activity of the receptor. This modulation of the NMDA receptor activity has been implicated in the potential therapeutic effects of N-Phenyl-N-propionylglycine.
Biochemical and Physiological Effects:
N-Phenyl-N-propionylglycine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. N-Phenyl-N-propionylglycine has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-Phenyl-N-propionylglycine in lab experiments is its relative ease of synthesis. N-Phenyl-N-propionylglycine is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-Phenyl-N-propionylglycine in lab experiments is its potential toxicity. N-Phenyl-N-propionylglycine has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using the compound in lab experiments.
将来の方向性
There are several future directions for the study of N-Phenyl-N-propionylglycine. One area of research could be the potential therapeutic applications of N-Phenyl-N-propionylglycine in the treatment of inflammatory diseases. Another area of research could be the development of more selective NMDA receptor modulators that have fewer side effects than N-Phenyl-N-propionylglycine. Additionally, further studies could be conducted to better understand the mechanism of action of N-Phenyl-N-propionylglycine and its effects on the NMDA receptor.
Conclusion:
N-Phenyl-N-propionylglycine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. While there are potential therapeutic applications for N-Phenyl-N-propionylglycine, caution should be taken when handling and using the compound in lab experiments. Further studies are needed to better understand the potential therapeutic applications of N-Phenyl-N-propionylglycine and its mechanism of action.
合成法
N-Phenyl-N-propionylglycine is synthesized by the reaction of phenylacetyl chloride with glycine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of N-Phenyl-N-propionylglycine is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N-Phenyl-N-propionylglycine has been extensively studied for its potential use in various scientific research applications. It has been shown to have a variety of biochemical and physiological effects, including its ability to modulate the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
特性
IUPAC Name |
2-(N-propanoylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(13)12(8-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACAMAAPZSEVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-propionylglycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

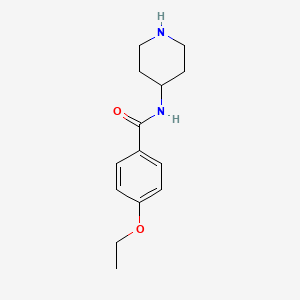
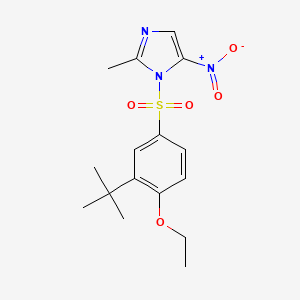
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
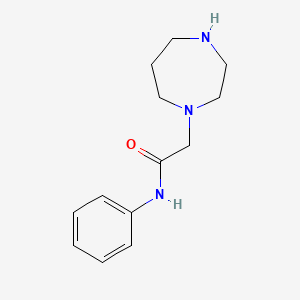

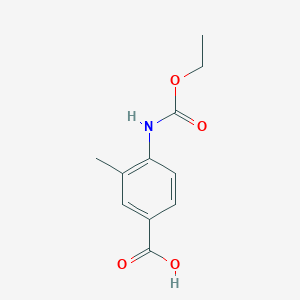

![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)
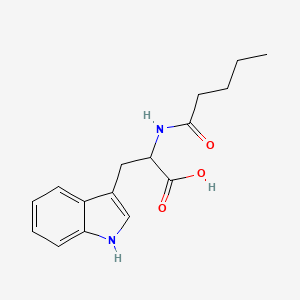
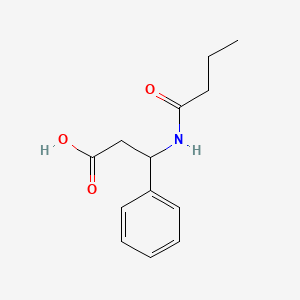
![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)
